molecular formula C13H13ClN2O2 B154965 Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 126067-52-5

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B154965
M. Wt: 264.71 g/mol
InChI Key: HSKGILULYYHRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s classification and any known synonyms would also be included.



Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure. The results would be discussed in terms of bond lengths, bond angles, and conformation.



Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur. The mechanisms of these reactions would also be discussed.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity, basicity, and redox potential).


Scientific Research Applications

Synthesis and Characterization

  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been synthesized through various chemical reactions, characterized by methods such as NMR and mass spectral analysis, and confirmed using single crystal X-ray diffraction studies. Its molecular structure exhibits intramolecular hydrogen bonds contributing to structural stability and is further stabilized by π-π interactions (Achutha et al., 2017).

Antimicrobial and Anticancer Properties

  • Certain derivatives of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate have been evaluated for their in vitro antimicrobial and anticancer activities. Some compounds have exhibited higher anticancer activity compared to reference drugs and have demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

Application in Synthesis Processes

  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been used in synthesis processes, such as the highly regioselective synthesis of similar carboxylates under ultrasound irradiation, which demonstrates significant reduction in reaction times (Machado et al., 2011).

Novel Synthetic Methods and Chemical Analysis

  • The compound has been used in the development of novel synthetic methods and chemical analyses, such as the synthesis of condensed pyrazoles via cross-coupling reactions and detailed NMR spectroscopic investigations on the products (Arbačiauskienė et al., 2011).

Antioxidant Properties

  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate derivatives have been studied for their antioxidant properties using methods like DPPH and hydroxyl radical scavenging, indicating their potential in this area (Naveen et al., 2021).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)16(15-12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGILULYYHRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384776
Record name Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

CAS RN

126067-52-5
Record name Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Citations

For This Compound
1
Citations
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.